molecular formula C18H26N4O2S B6472366 1-[4-(4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one CAS No. 2640970-13-2

1-[4-(4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B6472366
CAS No.: 2640970-13-2
M. Wt: 362.5 g/mol
InChI Key: BZTTYCAIAIYLOO-UHFFFAOYSA-N
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Description

The compound 1-[4-(4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one features a complex structure integrating multiple pharmacophores. Its core consists of a piperazine ring linked via a but-2-yn-1-yl group to a piperidine moiety substituted with a 1,3-thiazol-2-yl group. Structural analysis suggests its design aligns with arylpiperazine derivatives, which are often explored for receptor modulation (e.g., serotonin or dopamine receptors) due to their conformational flexibility and heterocyclic diversity .

Properties

IUPAC Name

1-[4-[4-[1-(1,3-thiazol-2-yl)piperidin-4-yl]oxybut-2-ynyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2S/c1-16(23)21-12-10-20(11-13-21)7-2-3-14-24-17-4-8-22(9-5-17)18-19-6-15-25-18/h6,15,17H,4-5,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTTYCAIAIYLOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs from the provided evidence (primarily –5) share core motifs such as piperazine/piperidine rings, heterocyclic substituents, and ketone or alkyne linkers. Below is a comparative analysis based on molecular features:

Table 1: Structural Comparison of Key Analogs

Compound ID/Name Core Structure Key Substituents/Linkers Heterocycles Present Notable Features
Target Compound Piperazine-Piperidine But-2-yn-1-yl linker, thiazol-2-yl 1,3-Thiazole Alkyne linker for rigidity
MK45 (RTC6) () Piperazine 3-Chloro-5-(trifluoromethyl)pyridine Pyridine, Thiophene Trifluoromethyl enhances lipophilicity
MK38 (RTC162) () Piperazine Phenyl, thiophen-2-yl, butan-1-one Thiophene Arylpiperazine with ketone linker
MK70 (RTC23) () Piperazine 4-Nitrophenyl, thiophen-2-yl Thiophene Nitro group for electron-withdrawing effects
Clarke’s Analysis Compound () Piperazine 2-Methoxyphenyl, naphthyloxy-propanol Naphthalene Propanol linker for solubility

Key Observations:

Heterocyclic Diversity: The target compound employs a 1,3-thiazole group, which contrasts with thiophene (e.g., MK38, MK70) or pyridine (MK45). Thiazole’s nitrogen and sulfur atoms may improve binding specificity to enzymes or receptors compared to sulfur-only thiophene analogs .

Linker Chemistry :

  • The but-2-yn-1-yl linker in the target compound introduces rigidity due to the alkyne bond, which may restrict conformational flexibility compared to the butan-1-one linkers in MK45 and MK36. This could enhance selectivity but reduce metabolic stability .
  • Clarke’s compound uses a propan-2-ol linker, likely improving aqueous solubility but increasing susceptibility to oxidation .

Substituent Effects: Electron-withdrawing groups (e.g., nitro in MK70, trifluoromethyl in MK45) are common in arylpiperazines to modulate electronic properties and receptor affinity. The methoxy group in Clarke’s compound could enhance blood-brain barrier penetration, a feature absent in the target compound .

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